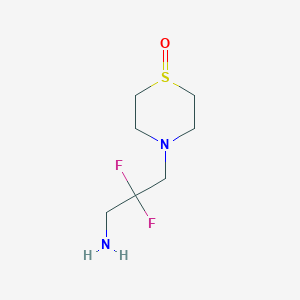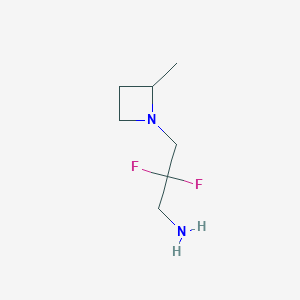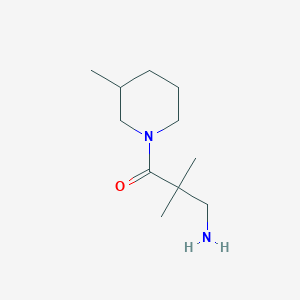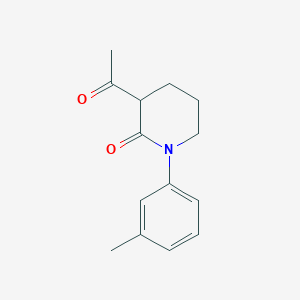![molecular formula C11H19Br B15256905 [1-(Bromomethyl)cyclopropyl]cycloheptane](/img/structure/B15256905.png)
[1-(Bromomethyl)cyclopropyl]cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Bromomethyl)cyclopropyl]cycloheptane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cycloheptane ring with a cyclopropyl group and a bromomethyl substituent. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopropyl]cycloheptane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of bromine (Br₂) and a base such as triethylamine (Et₃N) in the presence of a solvent like dichloromethane. The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer brominating agents and optimized reaction conditions can enhance yield and reduce by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in [1-(Bromomethyl)cyclopropyl]cycloheptane can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to form cyclopropylmethylcycloheptane using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products Formed:
Substitution: Cyclopropylmethylcycloheptanol, cyclopropylmethylcycloheptanenitrile.
Reduction: Cyclopropylmethylcycloheptane.
Oxidation: Cyclopropylmethylcycloheptanol, cyclopropylmethylcycloheptanoic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Bromomethyl)cyclopropyl]cycloheptane serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity Studies: The compound is used in studies to understand the biological activity of cyclopropyl-containing compounds, which are known for their unique structural properties and potential biological activities.
Medicine:
Drug Development: The bromomethyl group can be modified to create derivatives with potential therapeutic properties, making it a valuable scaffold in medicinal chemistry.
Industry:
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]cycloheptane involves its reactivity due to the presence of the bromomethyl group. The bromine atom acts as a leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the bromomethyl group is replaced by other functional groups. The cyclopropyl group imparts strain to the molecule, influencing its reactivity and stability .
Comparison with Similar Compounds
Cyclopropylmethylcyclohexane: Similar structure but with a cyclohexane ring instead of cycloheptane.
Cyclopropylmethylcyclooctane: Similar structure but with a cyclooctane ring.
Cyclopropylmethylcyclopentane: Similar structure but with a cyclopentane ring.
Uniqueness:
Ring Size: The seven-membered cycloheptane ring in [1-(Bromomethyl)cyclopropyl]cycloheptane provides unique steric and electronic properties compared to smaller or larger rings.
Properties
Molecular Formula |
C11H19Br |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
[1-(bromomethyl)cyclopropyl]cycloheptane |
InChI |
InChI=1S/C11H19Br/c12-9-11(7-8-11)10-5-3-1-2-4-6-10/h10H,1-9H2 |
InChI Key |
VKHJLKKUNSYPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15256831.png)
![(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B15256838.png)


![4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15256854.png)



![1-[2-(Aminomethyl)cyclopentyl]ethan-1-one](/img/structure/B15256883.png)

![2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]butanoic acid](/img/structure/B15256901.png)
![Methyl 6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15256903.png)

